Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate
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Overview
Description
Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate is a complex organic compound with a molecular formula of C19H15NO6S. This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a benzenecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling reactions: The final step involves coupling the furan and phenylsulfonyl intermediates with the benzenecarboxylate moiety using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenylsulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate can be compared with similar compounds such as:
Methyl 3-[(2-thienylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate: This compound has a thiophene ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
Methyl 3-[(2-pyridylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate: The presence of a pyridine ring can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(benzenesulfonyl)-3-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S/c1-25-19(22)13-9-10-17(27(23,24)14-6-3-2-4-7-14)15(12-13)20-18(21)16-8-5-11-26-16/h2-12H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAXOJVHCCOJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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